Lipophilicity Benchmark: Measured LogP of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole Establishes a Baseline for Unsubstituted Phenyl Oxadiazoles
The experimental LogP (octanol-water partition coefficient) for 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole is 1.64, representing a moderate lipophilicity baseline for this scaffold [1]. In contrast, the 2-(trifluoromethyl)phenyl analog exhibits a substantially higher LogP due to the electron-withdrawing and lipophilic -CF₃ group, while the 4-chlorophenyl analog shows a LogP of approximately 2.10 . This quantitative difference of ~0.46 log units corresponds to a nearly 3-fold difference in partition ratio, directly impacting membrane permeability and compound solubility [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.64 |
| Comparator Or Baseline | 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: LogP ~2.10 |
| Quantified Difference | ΔLogP ≈ 0.46 (2.88-fold difference in partition coefficient) |
| Conditions | Experimental determination; octanol-water partition; pH 7.4 |
Why This Matters
The distinct LogP value provides a precise starting point for optimizing ADME properties in lead compound series; selecting an analog with a different LogP would alter the compound's distribution and clearance profile.
- [1] Chembase.cn. 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (CAS 33575-83-6): LogD (pH 7.4) = 1.6398643. Accessed 2026. View Source
